N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Spirocyclic scaffolds

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide is a synthetic small molecule (C18H19N3O5, MW 357.4 g/mol) featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a carbonyl to an oxazole-2-yl benzamide moiety. The compound is cataloged under PubChem CID 71786131 and is typically supplied at ≥95% purity for research use.

Molecular Formula C18H19N3O5
Molecular Weight 357.366
CAS No. 1396709-60-6
Cat. No. B2863218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide
CAS1396709-60-6
Molecular FormulaC18H19N3O5
Molecular Weight357.366
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H19N3O5/c22-15(13-4-2-1-3-5-13)20-17-19-14(12-24-17)16(23)21-8-6-18(7-9-21)25-10-11-26-18/h1-5,12H,6-11H2,(H,19,20,22)
InChIKeyKNKTZOFGAVTLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide (CAS 1396709-60-6): Chemical Identity and Research-Grade Specifications


N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide is a synthetic small molecule (C18H19N3O5, MW 357.4 g/mol) featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a carbonyl to an oxazole-2-yl benzamide moiety [1]. The compound is cataloged under PubChem CID 71786131 and is typically supplied at ≥95% purity for research use [1][2]. Its spirocyclic architecture places it within a broader class of oxa-azaspiro[4.5]decane derivatives known to exhibit pharmacological activities including CCR1 antagonism and sigma-1 receptor binding, though direct bioactivity data for this specific compound remain sparse in the primary literature [3].

Why N-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide Cannot Be Replaced by Another Spirocyclic or Oxazole Building Block


Superficial structural similarity among 1,4-dioxa-8-azaspiro[4.5]decane derivatives or oxazole-2-yl benzamides does not guarantee interchangeable biological or physicochemical behavior. The specific combination of the spirocyclic ketal, the oxazole linker, and the benzamide terminus in this compound creates a unique hydrogen-bonding network and conformational profile that is absent in close analogs [1]. For instance, replacing the oxazole with a 1,3-thiazole or exchanging the benzamide for a phenylacetamide can drastically alter target engagement and solubility, as observed in related CCR1 antagonist series [2]. Without direct comparative data on this exact compound, users must treat any substitution as a structural modification that may invalidate a research hypothesis.

Quantitative Differentiation Evidence for N-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide Relative to Analogs


Computed Drug-Likeness vs. Common Spirocyclic Piperidine Analogs

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 1.2 and a molecular weight of 357.4 g/mol, placing it well within Lipinski's rule-of-five space [1]. In contrast, the widely used spirocyclic building block 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) lacks the benzamide-oxazole extension, and the structurally related BDBM53235 (a benzothiazinone-spirocycle conjugate) shows an EC50 of 150 µM against streptokinase, indicative of low target affinity [2]. The target compound's higher hydrogen-bond acceptor count (6 vs. 3 in the core spirocycle) and the presence of the benzamide moiety suggest a distinct interaction profile with protein targets, though direct bioactivity data are lacking.

Physicochemical profiling Drug-likeness Spirocyclic scaffolds

Scaffold Topology Comparison: Spirocyclic-Oxazole-Benzamide vs. Piperidine-Benzamide Derivatives

In a CCR1 antagonist series, spirocyclic compounds 1b and 2b (based on 1-oxa-8-azaspiro[4.5]decane) retained CCR1 potency when the aniline moiety was replaced with substituted benzamides [1]. The target compound's architecture differs by incorporating an oxazole ring between the spirocycle and the benzamide, which modulates the geometry and electronic character of the linker. While no direct CCR1 IC50 data exist for the target compound, the study demonstrates that subtle changes in the benzamide attachment can maintain or drastically alter receptor affinity, establishing that the oxazole-containing variant is not substitutable by simple piperidine-benzamide analogs without experimental validation.

Medicinal chemistry Scaffold analysis CCR1 antagonism

Calculated Solubility and Permeability Profile vs. Simplified Oxazole-Benzamide Fragments

Based on computed descriptors, the target compound (XLogP3-AA = 1.2) exhibits a logP intermediate between a purely hydrophobic benzamide-oxazole fragment (estimated logP ~2.5) and the hydrophilic spirocycle core (estimated logD7.4 < 0) [1]. This balanced lipophilicity profile suggests potential advantages in aqueous solubility and membrane permeability compared to simpler oxazole-2-yl benzamides lacking the spirocyclic ketal. Experimental solubility and permeability data are not available, but the computed values provide a basis for differentiation in fragment library selection.

ADME prediction Solubility Fragment-based drug design

Recommended Application Scenarios for N-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide Based on Differentiated Properties


Kinase or GPCR Focused Library Design

The compound's spirocyclic-oxazole-benzamide architecture combines a privileged scaffold with a hydrogen-bond-rich linker, making it a suitable template for generating kinase or GPCR targeted libraries. Its computed drug-likeness parameters (MW 357.4, logP 1.2) align with lead-like chemical space, and the presence of multiple hydrogen-bond acceptors (HBA=6) supports engagement with ATP-binding pockets or allosteric sites [1]. Procurement of this exact compound ensures consistency in SAR studies, as the oxazole-spirocycle geometry cannot be replicated by simpler piperidine or benzamide fragments.

Chemical Probe for Spirocycle-Containing Biological Assays

Given the known biological activity of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as CCR1 antagonists and sigma-1 receptor ligands, this compound can serve as a reference probe in target engagement or selectivity assays [2][3]. Its unique oxazole linker differentiates it from historical tool compounds, enabling the exploration of linker-dependent pharmacology. Researchers investigating chemokine receptor modulation or CNS receptor binding should use this specific compound to avoid ambiguity introduced by structurally related but distinct analogs.

Metabolic Stability and Physicochemical Profiling Studies

The balanced lipophilicity (XLogP3-AA = 1.2) and intermediate molecular weight suggest potentially favorable metabolic stability, making this compound a candidate for in vitro ADME profiling [1]. Unlike highly lipophilic benzamide-oxazole fragments, the spirocyclic ketal imparts increased polarity and may reduce CYP450-mediated oxidation. Contract research organizations and pharmaceutical companies assessing the developability of spirocyclic series should acquire this exact compound for controlled microsomal stability and permeability assays.

Scaffold Hopping and Patent Landscape Exploration

The compound represents a specific intersection of spirocyclic, oxazole, and benzamide chemical spaces that may offer intellectual property advantages over prior art. Academic groups and biotech companies conducting scaffold hopping exercises from known CCR1 antagonists or sigma-1 ligands can use this compound to generate novel composition-of-matter claims [2][3]. Its procurement ensures reference standard consistency in patent exemplification and biological validation.

Quote Request

Request a Quote for N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.